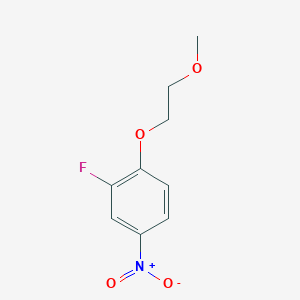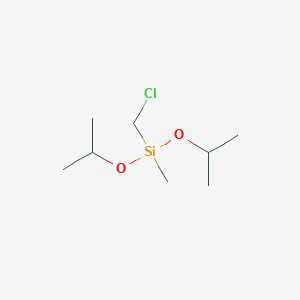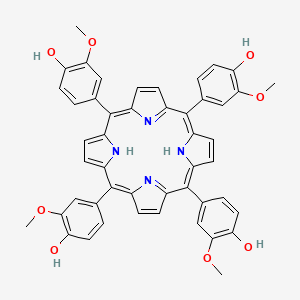
meso-Tetra(3-methoxy-4-hydroxyphenyl) porphine
描述
meso-Tetra(3-methoxy-4-hydroxyphenyl) porphine: is a synthetic porphyrin compound with the molecular formula C48H38N4O8 and a molecular weight of 798.84 g/mol . Porphyrins are a group of organic compounds, many of which are naturally occurring, that play key roles in biological processes such as oxygen transport and photosynthesis. This particular compound is used primarily in research settings .
作用机制
Target of Action
meso-Tetra(3-methoxy-4-hydroxyphenyl) porphine is a synthetic porphyrin . Porphyrins are a group of heterocyclic macrocycle organic compounds, composed of four modified pyrrole subunits interconnected at their α carbon atoms via methine bridges (=CH−). They are often involved in electron transfer processes
Mode of Action
Porphyrins in general are known to interact with light in the photodynamic therapy . They can generate a stronger internal electric field for boosting the charge separation and transfer .
Biochemical Pathways
Porphyrins are known to be involved in various biological processes, including electron transfer .
Action Environment
It is known that porphyrins can increase the specific surface area for providing more active sites, and narrow the band gap to enhance the visible light absorption .
生化分析
Biochemical Properties
meso-Tetra(3-methoxy-4-hydroxyphenyl) porphine participates in various biochemical reactions, primarily due to its ability to interact with a range of biomolecules. It can bind to proteins, enzymes, and other macromolecules, influencing their activity. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in drug metabolism and the synthesis of cholesterol, steroids, and other lipids . The nature of these interactions often involves the coordination of the porphyrin ring with metal ions present in the active sites of these enzymes, thereby modulating their catalytic activity.
Cellular Effects
The effects of this compound on cells are multifaceted. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress responses and apoptosis . Additionally, this compound can alter cellular metabolism by modulating the activity of enzymes involved in metabolic pathways, leading to changes in the levels of various metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their structure and function. This binding can result in either inhibition or activation of enzyme activity. For instance, its interaction with cytochrome P450 enzymes can lead to changes in the metabolism of endogenous and exogenous compounds . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains relatively stable under controlled conditions but can degrade over time when exposed to light and oxygen . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression, indicating its potential for prolonged biological activity.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, it can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, it may induce adverse effects, such as oxidative stress and cellular damage . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substrates. This interaction can lead to changes in metabolic flux and the levels of specific metabolites . Additionally, it can affect the synthesis and degradation of heme, a critical component of hemoglobin and other heme-containing proteins.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biological effects . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of meso-Tetra(3-methoxy-4-hydroxyphenyl) porphine typically involves the condensation of pyrrole with aldehydes under acidic conditions. The reaction is followed by oxidation to form the porphyrin macrocycle . Specific conditions such as temperature, solvent, and catalysts can vary depending on the desired yield and purity.
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis generally follows similar principles to laboratory methods but on a larger scale. This involves optimizing reaction conditions to maximize yield and minimize impurities .
化学反应分析
Types of Reactions: meso-Tetra(3-methoxy-4-hydroxyphenyl) porphine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the porphyrin ring or the substituents attached to it.
Reduction: This can lead to the formation of reduced porphyrin derivatives.
Substitution: Functional groups on the porphyrin ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of porphyrin oxides, while reduction can yield reduced porphyrins .
科学研究应用
meso-Tetra(3-methoxy-4-hydroxyphenyl) porphine has a wide range of applications in scientific research:
相似化合物的比较
- meso-Tetra(4-carboxyphenyl) porphine
- meso-Tetra(p-hydroxyphenyl) porphine
- meso-Tetra(3-hydroxyphenyl) porphine
Comparison: meso-Tetra(3-methoxy-4-hydroxyphenyl) porphine is unique due to its specific substituents, which confer distinct photophysical and chemical properties. These differences can affect its reactivity, stability, and suitability for various applications compared to other porphyrins .
属性
IUPAC Name |
2-methoxy-4-[10,15,20-tris(4-hydroxy-3-methoxyphenyl)-21,23-dihydroporphyrin-5-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H38N4O8/c1-57-41-21-25(5-17-37(41)53)45-29-9-11-31(49-29)46(26-6-18-38(54)42(22-26)58-2)33-13-15-35(51-33)48(28-8-20-40(56)44(24-28)60-4)36-16-14-34(52-36)47(32-12-10-30(45)50-32)27-7-19-39(55)43(23-27)59-3/h5-24,49,52-56H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRFFXLLRHHHVBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC(=C(C=C7)O)OC)C8=CC(=C(C=C8)O)OC)C=C4)C9=CC(=C(C=C9)O)OC)N3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H38N4O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
798.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



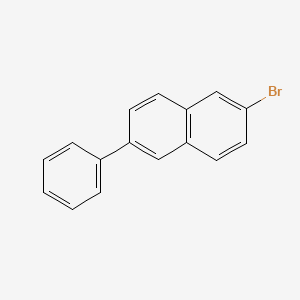

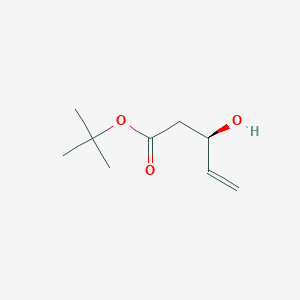
![rac-(4aS,7aS)-4-methyloctahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride](/img/structure/B3117062.png)
![tert-Butyl N-[(tert-butoxy)carbonyl]-N-(2-fluoro-4-nitrophenyl)carbamate](/img/structure/B3117065.png)
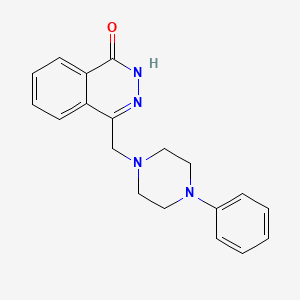
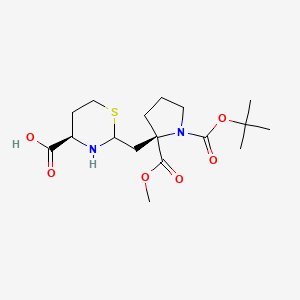
![2-[4-(1H-pyrrol-1-yl)phenyl]acetonitrile](/img/structure/B3117089.png)



